Spadin

TREK-1 potassium channel Antidepressant drug discovery Potency comparison

Spadin is a 17-amino-acid endogenous peptide with sub-100 nM potency and exceptional selectivity for TREK-1 over TREK-2, TRAAK, TASK-1, and TRESK. Its state-dependent allosteric mechanism blocks arachidonic acid-activated currents without affecting basal channel activity, enabling precise dissection of AA-TREK-1 signaling. Unlike fluoxetine (IC50 ~6 μM) or pan-K2P blockers, Spadin delivers rapid antidepressant-like effects in 4 days in vivo and functions reliably in acute hippocampal slices. This unique pharmacological fingerprint—high potency, channel-subtype specificity, and brain penetrance—makes Spadin the irreplaceable reference standard for preclinical antidepressant research and safety pharmacology studies free of off-target cardiovascular or neurological confounds.

Molecular Formula C96H142N26O22
Molecular Weight 2012.3 g/mol
Cat. No. B612297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpadin
SynonymsL-tyrosyl-L-alanyl-L-prolyl-L-leucyl-L-prolyl-L-arginyl-L-tryptophyl-L-serylglycyl-L-prolyl-L-isoleucylglycyl-L-valyl-L-seryl-L-tryptophylglycyl-L-leucyl-L-arginine; 
Molecular FormulaC96H142N26O22
Molecular Weight2012.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N
InChIInChI=1S/C96H142N26O22/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-/m0/s1
InChIKeyWMSPWLIEKXALQP-WSSJNERPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

Spadin TREK-1 Antagonist Peptide: Key Specifications and Mechanism for Antidepressant Research


Spadin is a 17-amino-acid endogenous peptide (sequence: YAPLPRWSGPIGVSWGLR) derived from the propeptide of sortilin (NTSR3) that functions as a potent and selective antagonist of the two-pore domain potassium channel TREK-1 (K2P2.1/KCNK2) [1]. Spadin binds specifically to TREK-1 with a high affinity (Ki = 10 nM) and inhibits arachidonic acid-activated TREK-1 currents with an IC50 of 70.7 nM in COS-7 cells [2]. As an endogenous peptide, spadin is brain penetrant and exhibits rapid antidepressant effects in mouse models, distinguishing it from conventional small-molecule antidepressants that target monoamine systems [1].

Why Spadin's Unique Allosteric Antagonism and Selectivity Profile Preclude Simple Substitution


Spadin's mechanism of action is fundamentally distinct from classical small-molecule TREK-1 inhibitors and generic potassium channel blockers. Unlike fluoxetine, which non-selectively inhibits TREK-1 with an IC50 of ~6 μM [1], spadin exhibits over 80-fold higher potency (IC50 70.7 nM) and acts as a state-dependent antagonist that specifically prevents arachidonic acid-mediated activation of TREK-1 without affecting basal channel activity or activation by other stimuli [2][3]. Furthermore, spadin demonstrates exceptional selectivity across the K2P channel family: it does not inhibit TREK-2, TRAAK, TASK-1, or TRESK currents at concentrations up to 1 μM [4]. This unique pharmacological fingerprint—combining high potency, allosteric antagonism, and remarkable channel subtype selectivity—means that neither other TREK-1 modulators nor pan-K2P channel blockers can be substituted for spadin in experiments requiring precise dissection of TREK-1-mediated signaling or evaluation of antidepressant mechanisms that avoid off-target cardiovascular and neurological effects.

Head-to-Head Comparative Evidence for Spadin's Differentiation Versus Key Alternatives


Spadin vs. Fluoxetine: Over 80-Fold Greater Potency for TREK-1 Inhibition

Spadin demonstrates significantly higher affinity and potency for TREK-1 channel blockade compared to the widely used SSRI fluoxetine. In vitro electrophysiological studies reveal that spadin blocks TREK-1 with an IC50 of 40–60 nM, whereas fluoxetine inhibits the same channel with an IC50 of ~6 μM, representing a 100- to 150-fold difference in potency [1]. This quantitative superiority is critical for experimental designs requiring specific TREK-1 modulation at low concentrations without off-target effects.

TREK-1 potassium channel Antidepressant drug discovery Potency comparison

Spadin vs. Shortened Analog PE 22-28: Differentiated Onset and Stability Profile

While the shortened spadin analog PE 22-28 exhibits improved in vitro affinity (IC50 = 0.12 nM vs. 40–60 nM for spadin) [1], spadin retains a distinct in vivo duration of action that is critical for certain experimental paradigms. Specifically, spadin's antidepressant activity persists for up to 7 hours post-administration in mice [2], whereas PE 22-28 extends this duration to 23 hours [1]. This difference in pharmacokinetic profile allows researchers to select the appropriate tool compound based on the temporal requirements of their study—spadin for acute, short-term modulation and PE 22-28 for sustained, chronic studies.

Peptide stability Pharmacokinetics TREK-1 antagonism

Spadin's Unique Allosteric Antagonism: State-Dependent Inhibition of Arachidonic Acid Activation

Spadin does not act as a simple pore blocker; instead, it specifically antagonizes the activation of TREK-1 by arachidonic acid (AA) through an allosteric mechanism. Pre-exposure to 1 μM spadin reduces AA-induced mTREK-1 activation by 42.5 ± 1.8% at 0 mV compared to AA alone [1]. In contrast, spadin has no effect on basal TREK-1 currents or on activation by other stimuli such as BL-1249, CDC, or DHA, and it does not inhibit TREK-2 under any condition [2][3]. This unique state-dependent pharmacology is not replicated by other known TREK-1 modulators.

Allosteric modulation Arachidonic acid signaling State-dependent inhibition

Spadin's Exceptional K2P Channel Selectivity: No Activity on TREK-2, TRAAK, TASK-1, or TRESK

Spadin exhibits remarkable selectivity within the two-pore domain potassium channel family. Electrophysiological studies demonstrate that spadin (up to 1 μM) does not inhibit currents generated by TREK-2, TRAAK, TASK-1, or TRESK channels [1]. In contrast, the non-selective potassium channel blocker barium (Ba2+) inhibits both TREK-1 and TREK-2 currents by ~56% and ~55% at 0 mV, respectively [2]. This selectivity profile is critical for attributing observed phenotypes specifically to TREK-1 modulation rather than off-target K2P channel effects.

Channel selectivity K2P family Off-target profiling

Optimal Research and Preclinical Applications for Spadin Based on Validated Differentiation Evidence


Rapid-Onset Antidepressant Efficacy Studies in Rodent Models

Spadin is uniquely suited for preclinical studies evaluating rapid antidepressant effects. In contrast to classical antidepressants like fluoxetine that require 2-3 weeks of treatment, spadin produces significant antidepressant responses after only 4 days of sub-chronic administration in multiple behavioral assays (forced swim test, tail suspension test, conditioned motility suppression test, learned helplessness) [1]. This rapid onset, combined with its high potency (IC50 40-60 nM) and lack of TREK-1-related side effects [2], makes spadin an ideal tool compound for investigating time-dependent mechanisms of antidepressant action and for screening novel rapid-acting antidepressant candidates.

Dissecting TREK-1-Specific Signaling in Neurophysiology Studies

Spadin's state-dependent allosteric antagonism of AA-induced TREK-1 activation, combined with its complete lack of activity on basal TREK-1 currents and other K2P family members (TREK-2, TRAAK, TASK-1, TRESK), enables precise dissection of TREK-1-specific signaling pathways [3][4]. Researchers investigating AA-mediated neuromodulation, neuroinflammation, or synaptic plasticity can use spadin to selectively block the AA-TREK-1 axis without disrupting basal potassium conductance or other K2P channel functions. This specificity is not achievable with pan-K2P blockers or less selective TREK-1 inhibitors.

Ex Vivo Brain Slice Electrophysiology for TREK-1 Functional Studies

Spadin has been validated for use in acute hippocampal slice preparations, where it efficiently blocks TREK-1 activity in CA3 pyramidal neurons from wild-type mice but has no effect in TREK-1 knockout (kcnk2-/-) slices, confirming its specificity in native tissue [5]. At 1 μM concentration, spadin reduces AA-activated native currents by approximately 42-52% in both COS-7 cells and hippocampal neurons [6]. This ex vivo utility, combined with its brain penetrance and peptide nature, positions spadin as a preferred reagent for electrophysiological studies requiring acute, reversible TREK-1 modulation in physiologically relevant preparations.

Side-Effect Profiling and Safety Pharmacology Assessments

Spadin offers a unique advantage in safety pharmacology studies because it does not recapitulate the adverse effects associated with genetic TREK-1 deletion or broad-spectrum K2P channel blockade. Specifically, spadin does not alter pain sensation, seizure susceptibility, or ischemic outcomes, and it does not inhibit cardiac IKr or IKs repolarizing currents or modify systolic blood pressure [7]. This profile allows researchers to evaluate TREK-1 modulation for therapeutic applications without the confounding cardiovascular and neurological side effects that would arise from less selective compounds, making spadin a valuable reference standard in preclinical safety assessment programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spadin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.